4-methoxybenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate
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Description
4-methoxybenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Reactions involving 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines, which are structurally related to 4-methoxybenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate, have been studied for various synthetic applications. For instance, the synthesis and transformations of these compounds have been explored, leading to a variety of substituted products (Kaigorodova et al., 2004). The molecular and crystal structures of related compounds have been determined, providing insight into their physical and chemical properties.
Photophysicochemical Properties
Studies have been conducted on compounds like zinc(II) phthalocyanine, which have similar substituents as this compound. These studies focus on understanding the photophysical and photochemical properties of such compounds. The presence of benzenesulfonamide derivative substituents has been found to impact these properties significantly (Öncül et al., 2021).
Potential for Drug Development
Thieno[2,3-b]pyridine derivatives, closely related to the compound , have been explored for their potential in drug development. For instance, ROCK inhibitors derived from similar compounds have shown significant pharmacological effects (Miao et al., 2020). These findings indicate a potential application in therapeutic areas.
Chemical Synthesis and Reactions
The chemical synthesis and reactions of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, which are chemically similar to this compound, have been extensively studied. These studies contribute to a deeper understanding of the synthetic pathways and potential applications of these compounds in various fields (Chigorina et al., 2019).
Properties
IUPAC Name |
(4-methoxyphenyl)methyl N-(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-14-12-15(2)23-20-18(14)19(25-10-4-5-11-25)21(29-20)24-22(26)28-13-16-6-8-17(27-3)9-7-16/h4-12H,13H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KICCEDMNVUUCEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)NC(=O)OCC3=CC=C(C=C3)OC)N4C=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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